molecular formula C10H10BrCl2NO3 B14520145 2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate CAS No. 62804-73-3

2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate

Cat. No.: B14520145
CAS No.: 62804-73-3
M. Wt: 343.00 g/mol
InChI Key: BUXKNLJBOMIEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the reaction of 2,6-dichloropyridine with 2-bromoethanol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones .

Scientific Research Applications

2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Properties

CAS No.

62804-73-3

Molecular Formula

C10H10BrCl2NO3

Molecular Weight

343.00 g/mol

IUPAC Name

2-bromoethyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C10H10BrCl2NO3/c1-6(10(15)16-5-4-11)17-7-2-3-8(12)14-9(7)13/h2-3,6H,4-5H2,1H3

InChI Key

BUXKNLJBOMIEIL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCBr)OC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.